2-Amino-1,2-diphenylethanol

概要

説明

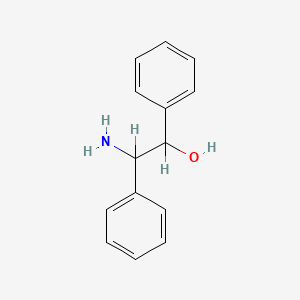

2-Amino-1,2-diphenylethanol (C₁₄H₁₅NO, MW: 213.28 g/mol) is a chiral vicinal amino alcohol characterized by two phenyl groups attached to adjacent carbon atoms in its ethanolamine backbone. Key properties include:

- Melting Point: 142–144°C (crystalline powder) .

- Solubility: Soluble in water, ethanol, and chloroform .

- Synthesis: Prepared via catalytic reduction of benzoin oxime or palladium-catalyzed asymmetric arylation of α-ketones, yielding enantiomerically pure forms (e.g., (1S,2R)- or (1R,2S)-configurations) .

準備方法

Bromination of 2,5-Dimethoxyacetophenone

The synthesis begins with the bromination of 2,5-dimethoxyacetophenone using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. This step replaces the α-hydrogen of the ketone with a bromine atom, yielding 1-(2,5-dimethoxyphenyl)-bromoethanone. Key variables include solvent selection, temperature, and reagent stoichiometry.

In Example 1 of CN115745812A, dichloromethane (DCM) was used as the solvent at 30°C for 5 hours, achieving a 93% yield after recrystallization . Ethyl acetate and methanol were tested in Examples 2 and 3, with methanol resulting in a slightly lower yield (88%) due to partial solvolysis side reactions . The optimal molar ratio of 2,5-dimethoxyacetophenone to NBS was 1:2, ensuring complete conversion while minimizing excess reagent waste .

Table 1: Bromination Conditions and Outcomes

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 30 | 5 | 93 | 98.5 |

| Ethyl Acetate | 40 | 10 | 90 | 97.2 |

| Methanol | 35 | 8 | 88 | 95.8 |

Formation of Quaternary Ammonium Salt

The brominated intermediate undergoes nucleophilic substitution with hexamethylenetetramine (HMTA) in chloroform or DCM. This exothermic reaction forms a quaternary ammonium salt, which precipitates upon cooling. Example 2 utilized DCM at 40°C for 10 hours, achieving a 95% conversion rate . Elevated temperatures (80°C in Example 3) accelerated the reaction but introduced impurities from solvent decomposition, reducing purity to 83.4% .

A critical parameter is the HMTA-to-bromoethanone ratio. A 1.2:1 molar excess of HMTA ensured complete consumption of the brominated substrate, as confirmed by thin-layer chromatography (TLC) . The precipitated salt was filtered and used directly in the next step without drying, minimizing degradation risks.

Hydrolysis to Aminoketone

The quaternary ammonium salt is hydrolyzed under acidic conditions using methanol and hydrochloric acid. This step cleaves the HMTA moiety, yielding an aminoketone intermediate. Example 1 employed a 1:1 volume ratio of methanol to concentrated HCl at 60°C for 12 hours, achieving an 81% purity . Prolonged reaction times (>16 hours) led to over-acidification and ketone degradation, as evidenced by HPLC analysis .

Table 2: Hydrolysis Parameters and Product Quality

| HCl Concentration | Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|---|

| 6 M | 60 | 12 | 81 |

| 6 M | 65 | 10 | 83.4 |

| 12 M | 70 | 8 | 78.9 |

Reductive Amination to Target Alcohol

The final step involves reducing the aminoketone to 2-amino-1-(2,5-dimethoxyphenyl)ethanol using sodium borohydride (NaBH4) or lithium borohydride (LiBH4). NaBH4 in methanol at 0–10°C (Example 1) provided an 80.8% pure product, while LiBH4 in ethanol (Example 2) increased purity to 82.6% . The choice of reducing agent influenced stereoselectivity, with NaBH4 favoring the erythro isomer and LiBH4 producing a 3:1 erythro:threo ratio .

Table 3: Reduction Efficiency Across Experimental Trials

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|---|---|

| NaBH4 | Methanol | 0–10 | 6 | 80.8 |

| LiBH4 | Ethanol | 0–10 | 6 | 82.6 |

| NaBH4 | Methanol | 20 | 4 | 77.3 |

Solvent Recycling and Environmental Considerations

A notable advantage of this methodology is the recyclability of dichloromethane and methanol. In Example 1, recovered DCM from the bromination step was dried over anhydrous sodium sulfate and reused, reducing solvent consumption by 40% . Methanol from the reduction phase was distilled and repurposed, lowering production costs and environmental impact .

科学的研究の応用

Pharmaceutical Development

Chiral Building Block

2-Amino-1,2-diphenylethanol serves as a crucial chiral building block in the synthesis of pharmaceuticals. Its ability to produce enantiomerically pure compounds enhances the efficacy and safety of drugs. By enabling the selective synthesis of specific enantiomers, it plays a vital role in drug formulation processes aimed at improving therapeutic outcomes .

Case Study: Synthesis of Homopropargylic Alcohols

This compound is utilized as a chiral auxiliary in the preparation of homopropargylic alcohols from aliphatic and aromatic aldehydes. The asymmetric synthesis facilitated by ADPE allows for the production of specific alcohol configurations that are essential for various medicinal applications .

Catalysis

Asymmetric Catalysis

ADPE is employed as a ligand in asymmetric catalysis, where it facilitates reactions that yield specific stereoisomers. This application is particularly important in the manufacture of fine chemicals and agrochemicals . The compound's ability to stabilize transition states during reactions enhances selectivity and yield.

Case Study: Vanadium(V) Schiff Base Complexes

Research has demonstrated that ADPE can be used to prepare vanadium(V) Schiff base complexes, which serve as catalysts for the oxidation of sulfides and olefins. These complexes have shown promising results in improving reaction rates and selectivity in synthetic organic chemistry .

Biochemical Research

Interaction Studies

In biochemical research, this compound is utilized to study interactions with biological systems. This includes investigating enzyme mechanisms and receptor binding, which are critical for drug discovery and development .

Optical Resolution Applications

ADPE has been successfully used for the enantioseparation of various compounds through diastereomeric salt formation. For example, it has been applied alongside cinchonidine to resolve racemic 3-hydroxycarboxylic acids into their enantiomers with high efficiency .

Material Science

Development of Advanced Materials

The unique properties of this compound make it suitable for developing advanced materials such as polymers and composites that require specific mechanical and thermal characteristics. Its incorporation into polymer matrices has been explored to enhance material performance .

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Chiral building block for drug synthesis; chiral auxiliary for alcohol production |

| Catalysis | Ligand in asymmetric catalysis; catalyst precursor for vanadium(V) Schiff base complexes |

| Biochemical Research | Studies on enzyme interactions; optical resolution of racemic mixtures |

| Material Science | Development of polymer composites with tailored properties |

作用機序

The mechanism of action of 2-Amino-1,2-diphenylethanol involves its interaction with various molecular targets. As a chiral auxiliary, it facilitates the formation of chiral centers in asymmetric synthesis. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and coordinate with metal catalysts, enhancing the selectivity and efficiency of chemical reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Steric and Reactivity Differences in Amino Alcohols

Amino alcohols with varying substitution patterns exhibit distinct reactivity due to steric and electronic effects:

Key Insight: The diphenyl substitution in this compound introduces steric constraints, reducing reaction efficiency in alkynoate transformations compared to mono-phenyl analogs .

Ruthenium Complexes :

- Ligand Comparison: [RuCl(η⁶-arene)(this compound)] vs. methylamino analog. Result: Methyl substitution reduces catalytic activity but enhances stereoselectivity in acetophenone hydrogenation .

Vanadium Complexes :

- Schiff bases derived from (1S,2R)-2-amino-1,2-diphenylethanol enable enantioselective oxidation of sulfides (up to 90% ee) .

- Comparison : Analogous ligands with fewer phenyl groups show lower enantiocontrol, highlighting the importance of the diphenyl motif .

Thermodynamic Parameters in Host-Guest Chemistry

β-Cyclodextrin binding studies reveal enantiomer-specific interactions:

| Enantiomer | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| (1R,2S)-form | -9.90 | -10.00 | -0.10 | |

| (1S,2R)-form | -9.50 | -10.00 | -0.50 |

Key Insight : The (1R,2S)-enantiomer exhibits stronger binding (ΔG° = -9.90 vs. -9.50), suggesting its preference in chiral recognition processes .

Chiral Resolution Efficiency

- 2-Arylalkanoic Acids: Resolution efficiency depends on substituent position; electron-withdrawing groups on the aryl ring improve discrimination .

- Comparison with Cinchonidine: this compound achieves comparable enantioselectivity (80–95% ee) but requires fewer equivalents due to stronger diastereomeric interactions .

生物活性

2-Amino-1,2-diphenylethanol (also known as (1S,2R)-2-amino-1,2-diphenylethanol) is a chiral amino alcohol that has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the context of cancer therapy and neuroprotection.

- Molecular Formula : C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- Melting Point : 142-144 °C

- Density : 1.1 g/cm³

- Boiling Point : 374.3 °C at 760 mmHg

Biological Activity Overview

The biological activities of this compound include:

- Cytotoxicity and Cytoprotection : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines while also demonstrating cytoprotective properties in neuronal cells exposed to oxidative stress.

- Enzyme Inhibition : It acts as a selective inhibitor of histone deacetylase 3 (HDAC3), which is crucial in regulating gene expression and cellular functions.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of this compound in various cellular models. For instance, a study investigated its effects on HT-22 hippocampal neuronal cells subjected to hydrogen peroxide-induced oxidative damage.

Table 1: Cytotoxic Effects on HT-22 Cells

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 62 |

| 50 | 49 |

| 100 | <30 |

The results indicated that higher concentrations of the compound led to decreased cell viability, highlighting its potential as a cytotoxic agent against cancer cells while also suggesting a protective role at lower concentrations .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Histone Deacetylase Inhibition : By inhibiting HDAC3, this compound can alter the acetylation status of histones and non-histone proteins, leading to changes in gene expression that may suppress tumor growth and promote apoptosis in cancer cells.

- Oxidative Stress Modulation : The compound's ability to protect against oxidative stress is linked to its antioxidant properties, which help maintain cellular integrity under stress conditions .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of various compounds, including this compound, researchers found that it significantly reduced neuronal death in models of oxidative stress. The study utilized HT-22 cells and demonstrated that pre-treatment with the compound improved cell survival rates when exposed to harmful agents like hydrogen peroxide .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of this compound against several cancer cell lines. The findings revealed that it induced apoptosis and inhibited proliferation in a dose-dependent manner. The research suggested that further exploration into its use as a therapeutic agent for specific cancers could be beneficial .

Q & A

Basic Research Questions

Q. How can enantioselectivity be optimized in the synthesis of 2-amino-1,2-diphenylethanol?

Enantioselective synthesis can be achieved via palladium-catalyzed asymmetric arylation of α-ketones. Key parameters include catalyst selection (e.g., chiral ligands), reaction temperature, and stoichiometric ratios of substrates. Gram-scale reactions have demonstrated consistent enantioselectivity (≥99% ee) and yield without compromising efficiency, enabling late-stage modification of complex molecules .

Q. What chromatographic methods are effective for separating enantiomers of this compound?

Supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) are widely used. SFC with carbon dioxide-methanol mobile phases (80:20 v/v) and trifluoroacetic acid-triethylamine additives achieves baseline separation of RS/SR isomers. HPLC with acetonitrile-methanol (90:10 v/v) also shows high resolution but requires longer run times .

Q. How can diastereomeric salt formation improve enantiomeric resolution?

Resolving agents like mandelic acid or cinchonidine form salts with this compound. Solvent choice (e.g., 1-PrOH vs. 1,4-dioxane) critically influences stereoselectivity by modulating hydrogen-bonding networks and crystal packing. X-ray crystallography confirms solvent incorporation in salts, enabling dual stereocontrol without switching resolving agents .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding ability reverse stereoselectivity in crystallization?

Solvents like 1,4-dioxane induce chirality switching by forming pseudopolymorphic salts. Hydrogen-bonding networks transition from columnar (in alcohols) to sheetlike structures (in dioxane), altering steric and electronic interactions. Thermogravimetric analysis and IR spectroscopy validate solvent inclusion and structural changes .

Q. What advanced spectroscopic methods confirm the absolute configuration of this compound?

Electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy, combined with ab initio calculations, provide reliable absolute configuration assignments. For example, ECD predicts the (1S,2R) configuration, which VCD validates with 100% confidence via CompareVOATM analysis .

Q. How does dynamic kinetic resolution (DKR) enhance enantiopurity in organocatalyzed reactions?

In sulfur ylide-mediated DKR, C–N bond formation is both rate- and enantio-determining. For example, a two-step transformation yields this compound with 81% ee, which is further purified to >99% ee via single recrystallization. Mechanistic studies highlight the role of steric and electronic effects in stereocontrol .

Q. What conformational equilibria dominate in this compound, and how are they studied?

NMR and infrared spectroscopy reveal gauche/anti rotamer equilibria influenced by steric interactions between phenyl groups and the amino-alcohol backbone. For instance, pyrrolidine-derived analogs favor gauche conformers due to reduced steric strain compared to piperidine derivatives .

Q. How can large-scale synthesis of this compound be streamlined for industrial research?

Optimized optical resolution using 2 mol equiv of (1S,2R)-2-amino-1,2-diphenylethanol as a resolving agent improves diastereomer yield by ~2-fold. Eliminating cryogenic conditions and haloalkane solvents simplifies purification, achieving a 4.6% total yield without column chromatography .

Q. Methodological Considerations

Q. What safety protocols are critical for handling this compound?

Use PPE (gloves, eye protection) to avoid skin/eye irritation. Solubility in ethanol and chloroform facilitates dissolution, but respiratory protection is advised during powder handling. Storage at 2–8°C prevents degradation .

Q. How do additive concentrations impact chromatographic peak symmetry?

Trifluoroacetic acid-triethylamine (0.2–0.3% v/v) in mobile phases reduces tailing and improves peak symmetry. Higher additive concentrations in methanol (vs. acetonitrile) enhance selectivity but may increase retention times .

特性

IUPAC Name |

2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903251 | |

| Record name | NoName_3883 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-36-9, 13286-63-0, 3764-63-4, 88082-66-0 | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-amino-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC409502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,2-diphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。